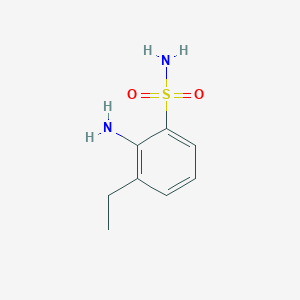

2-Amino-3-ethylbenzenesulfonamide

Description

Properties

CAS No. |

194020-05-8 |

|---|---|

Molecular Formula |

C8H12N2O2S |

Molecular Weight |

200.26 g/mol |

IUPAC Name |

2-amino-3-ethylbenzenesulfonamide |

InChI |

InChI=1S/C8H12N2O2S/c1-2-6-4-3-5-7(8(6)9)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12) |

InChI Key |

MXUOCYOEJLHSPP-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)S(=O)(=O)N)N |

Canonical SMILES |

CCC1=C(C(=CC=C1)S(=O)(=O)N)N |

Synonyms |

Benzenesulfonamide, 2-amino-3-ethyl- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

2-Amino-3-ethylbenzenesulfonamide is primarily recognized for its role as a building block in the synthesis of sulfonamide-based antibiotics. These compounds exert their antibacterial effects by inhibiting the enzyme dihydropteroate synthetase, which is crucial in the folic acid synthesis pathway of bacteria. This inhibition leads to reduced folate levels, essential for bacterial growth and replication .

Carbonic Anhydrase Inhibition

Recent studies have highlighted the potential of derivatives of this compound as inhibitors of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are associated with tumor growth. For instance, a series of novel sulfonamides incorporating this moiety demonstrated significant inhibitory activity against these isoforms, suggesting potential applications in cancer therapy . The selectivity for tumor-associated isoforms enhances their therapeutic profile while minimizing side effects on normal tissues.

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized in various biochemical studies aimed at understanding enzyme interactions and inhibition mechanisms. It has been shown to interfere with cellular processes by inhibiting enzymes such as carbonic anhydrase and dihydropteroate synthetase, which play pivotal roles in metabolic pathways . This makes it a valuable tool in research focused on metabolic diseases and enzyme regulation.

Cellular Effects

Research indicates that this compound can affect cell signaling pathways and gene expression. Its ability to induce apoptosis in cancer cell lines has been documented, showcasing its potential as an anticancer agent . The compound's interaction with cellular proteins can also provide insights into disease mechanisms and therapeutic targets.

Industrial Applications

Synthesis of Dyes and Pigments

In addition to its medicinal applications, this compound serves as an intermediate in the production of various dyes and pigments. Its chemical properties allow it to participate in reactions that yield colorants used in textiles and coatings .

Material Science

The compound is also explored in material science for developing polymers with specific properties. Its sulfonamide group can enhance material characteristics such as thermal stability and chemical resistance, making it suitable for advanced material applications.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Ibrahim et al. (2016) | Synthesis of sulfonamides | Developed novel sulfonamides with significant CA inhibitory activity against isoforms IX and XII. |

| RSC Advances (2021) | Anticancer activity | New benzenesulfonamides exhibited selective inhibition against CA IX; induced apoptosis in breast cancer cell lines. |

| PMC (2021) | Enzyme inhibition | Investigated new triazinyl-substituted derivatives; demonstrated high affinity towards hCA isozymes with promising pharmacokinetic profiles. |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Key Analogs:

3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide (): Substituents: Amino (-NH₂) at 3-position, chloro (-Cl) at 4-position, and a dimethylaminoethyl group on the sulfonamide nitrogen. Molecular Weight: 277.77 g/mol (higher due to additional substituents). Relevance: The chloro group increases electronegativity, while the dimethylaminoethyl chain enhances solubility in polar solvents .

2-Amino-3-ethyl-3H-benzothiazole-3-iodide, toluene-4-sulfonate sodium salt (, Item 16): Substituents: Ethyl and amino groups on a benzothiazole ring, with a sulfonate counterion. Molecular Weight: Not specified, but likely >300 g/mol due to the iodine and sodium sulfonate groups. Relevance: The sulfonate group (SO₃⁻Na⁺) increases water solubility compared to sulfonamides (SO₂NH₂) .

L755507 (): Substituents: A complex benzenesulfonamide derivative with hydroxy, phenoxy, and hexylamino groups. Molecular Weight: 584.73 g/mol. Relevance: Demonstrates how extended substituents enhance pharmacological targeting (e.g., enzyme inhibition) but reduce metabolic stability .

Structural Comparison Table:

Physicochemical Properties

Key Differences:

- pKa: The 3-amino-4-chloro analog () has a pKa of 11.01, influenced by the electron-withdrawing chloro group. this compound likely has a lower pKa (~8.5–9.5) due to the electron-donating ethyl group, enhancing sulfonamide acidity .

- Solubility: Sulfonate salts (e.g., , Item 16) exhibit higher aqueous solubility than sulfonamides. The dimethylaminoethyl group in ’s compound improves solubility in organic solvents .

Thermal Stability :

Preparation Methods

Acetylation (Acylation) of β-Phenethylamine

- Objective: Protect the primary amine group to prevent side reactions during chlorosulfonation.

- Reagents: β-Phenethylamine and acetic acid or acetic anhydride.

- Conditions: Reaction carried out in a reactor with reflux and stirring for 3–5 hours, followed by distillation to remove excess acetic acid.

- Yield: Approximately 95–130% (weight yield, depending on solvent and conditions).

- Solvents: Chloroform, dichloromethane, carbon tetrachloride, or dichloroethanes; chloroform preferred for optimal yield.

Chlorosulfonation

- Objective: Introduce the sulfonyl chloride group at the aromatic ring.

- Reagents: Chlorosulfonic acid and phosphorus pentachloride as chlorinating agent.

- Conditions: Controlled addition of chlorosulfonic acid to acetylated intermediate at temperatures below 50°C, then warming to 60–70°C for 2–4 hours.

- Yield: Approximately 130% (weight yield).

- Notes: Use of small amounts of chlorosulfonic acid reduces wastewater and improves environmental impact.

Amination

- Objective: Convert sulfonyl chloride to sulfonamide by reaction with ammonia.

- Reagents: 25% aqueous ammonia solution.

- Conditions: Reaction with ammonia at controlled temperature.

- Yield: Approximately 55%.

Hydrolysis

- Objective: Remove acetyl protecting group to liberate free amine.

- Reagents: 25% sodium hydroxide solution.

- Conditions: Hydrolysis under controlled temperature.

- Yield: Approximately 75%.

Purification

- Objective: Refine the crude product to obtain high purity 2-Amino-3-ethylbenzenesulfonamide.

- Solvents: Ethanol and water mixtures (weight ratio 1:3).

- Yield: Approximately 83% recovery of purified product.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acetylation | β-Phenethylamine + Acetic acid/anhydride, reflux 3–5 h | 95–130 | Solvent: chloroform preferred |

| Chlorosulfonation | Chlorosulfonic acid + PCl5, 50–70°C, 2–4 h | 130 | Low chlorosulfonic acid usage, eco-friendly |

| Amination | 25% NH3 aqueous, controlled temp | 55 | Conversion to sulfonamide |

| Hydrolysis | 25% NaOH aqueous, controlled temp | 75 | Deprotection step |

| Purification | Ethanol/water (1:3), crystallization | 83 | High purity product recovery |

- The use of β-phenethylamine as starting material is cost-effective and readily available.

- Acetylation protects the amine and improves selectivity in subsequent chlorosulfonation.

- Controlling temperature during chlorosulfonation is critical to avoid overreaction and side-products.

- Use of phosphorus pentachloride enhances chlorination efficiency.

- The hydrolysis step is essential to obtain the free amine sulfonamide.

- Purification using ethanol-water mixtures yields high purity product suitable for pharmaceutical use.

- The process generates less wastewater and allows for recycling of by-products, enhancing sustainability.

Other studies have reported related synthetic strategies involving 4-aminoethylbenzenesulfonamide derivatives, which share similarities in preparation with this compound. For example, nucleophilic substitution reactions on cyanuric chloride derivatives with aminoethylbenzenesulfonamide have been optimized in aqueous media, achieving high yields (20.6–91.8%) and purity (>97%) under green chemistry conditions. These methods emphasize water-based reactions with sodium bicarbonate or carbonate as bases, reducing organic solvent use and improving environmental profiles.

The preparation of this compound is well-established through a multi-step process involving acetylation, chlorosulfonation, amination, hydrolysis, and purification. Industrially viable methods emphasize cost-effective raw materials, controlled reaction conditions, and environmentally conscious practices. The optimized synthesis achieves high yields and purity, making the compound suitable for further applications in pharmaceutical synthesis and biochemical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.